molecular formula C20H28N2O2 B1594211 N1,N4-Dicyclohexylterephthalamide CAS No. 15088-29-6

N1,N4-Dicyclohexylterephthalamide

Cat. No. B1594211
CAS RN: 15088-29-6
M. Wt: 328.4 g/mol
InChI Key: OXJCOJXHCPVIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N4-Dicyclohexylterephthalamide, also known as DCTA, is a compound that has gained significant attention in scientific research due to its unique properties. DCTA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 422.59 g/mol. This compound has been studied for its potential use in various fields, including medicinal chemistry, materials science, and environmental science. In

Scientific Research Applications

Antibacterial Applications

N1,N4-Dicyclohexylterephthalamide has been explored in the synthesis of bis-thiourea secondary amines, which demonstrated antibacterial activities against different strains of bacteria. This synthesis involves reacting terephthaloyl chloride and ammonium thiocyanate, followed by a reaction with 2-Methyl amino ethanol (Fakhar et al., 2018).

Sonochemistry and Radiation Chemistry

The terephthalate dosimeter, widely used in sonochemical studies, involves the study of hydroxyl radicals generated radiolytically in solutions of terephthalate ions. This research provides insights into the chemistry underlying the terephthalate dosimeter (Fang, Mark, & Sonntag, 1996).

Material Science: Nucleating Agent for Polymers

In material science, N1,N4-Dicyclohexylterephthalamide serves as an efficient nucleating agent for isotactic polypropylene. It enhances the mechanical properties of nucleated samples and affects the supermolecular structure and properties of polymers (Horváth, Gombár, Varga, & Menyhárd, 2017).

Antioxidant and DNA Binding Studies

N1,N4-Dicyclohexylterephthalamide-based compounds have shown significant results in antioxidant activities and DNA binding interactions. These studies are crucial in understanding the biological activities and potential therapeutic applications of such compounds (Fatima et al., 2021).

Electronic and Photophysical Applications

It has been used in the synthesis of host materials for electrophosphorescent devices, demonstrating the compound's relevance in the field of organic electronics and light-emitting diodes (Zhang et al., 2015).

Sensor Technology

In sensor technology, N1,N4-Dicyclohexylterephthalamide derivatives have been utilized for the detection of ions in aqueous solutions. These sensors have potential applications in environmental monitoring and biomedical diagnostics (Praikaew et al., 2019).

Recycling and Environmental Applications

N1,N4-Dicyclohexylterephthalamide derivatives have been explored as coupling components for azo dyes from recycled poly(ethyleneterephthalate) bottles. This approach contributes to environmental sustainability by enabling the recycling of plastic waste (Eyduran, Süleymanoğlu, & Ustabaş, 2021).

Mechanism of Action

Target of Action

N1,N4-Dicyclohexylterephthalamide (DCHT) primarily targets isotactic polypropylene (iPP) . iPP is a semicrystalline polymer widely used in various fields due to its advantageous properties and low cost .

Mode of Action

DCHT acts as a nucleating agent for iPP . It interacts with iPP by dissolving in the iPP melt and recrystallizing from the melt during cooling . This interaction results in the formation of a unique supermolecular structure where micron-sized α-iPP is finely dispersed in the β-iPP matrix .

Biochemical Pathways

The primary biochemical pathway affected by DCHT is the crystallization process of iPP . It has been found that DCHT possesses dual (α and β) nucleating ability .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of DCHT, we can discuss its behavior in the iPP system. DCHT is soluble in the iPP melt and recrystallizes from the melt during cooling . The size of DCHT plays a decisive role in increasing the crystallization temperature of iPP .

Result of Action

The action of DCHT results in the formation of a unique supermolecular structure in iPP, where micron-sized α-iPP is finely dispersed in the β-iPP matrix . This structure promotes good stiffness and toughness simultaneously .

Action Environment

The morphology and size of DCHT, which can be influenced by environmental factors such as temperature, play a significant role in its action . For instance, the upper critical temperature of β-α growth “transition” of iPP could be related to the morphology of DCHT .

properties

IUPAC Name

1-N,4-N-dicyclohexylbenzene-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c23-19(21-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(24)22-18-9-5-2-6-10-18/h11-14,17-18H,1-10H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXGBMBOZMRULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15088-29-6
Record name 15088-29-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N4-Dicyclohexylterephthalamide
Reactant of Route 2
Reactant of Route 2
N1,N4-Dicyclohexylterephthalamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N1,N4-Dicyclohexylterephthalamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N1,N4-Dicyclohexylterephthalamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N1,N4-Dicyclohexylterephthalamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N1,N4-Dicyclohexylterephthalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.